Benzene, 1-bromo-2-(dibromomethyl)-

Description

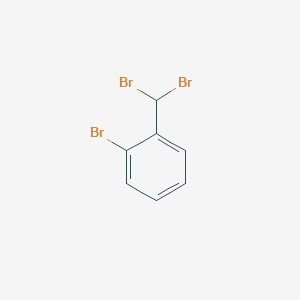

The compound 1-bromo-2-(dibromomethyl)benzene (C₇H₅Br₃) is a polybrominated aromatic hydrocarbon featuring a benzene ring substituted with a bromine atom at position 1 and a dibromomethyl (-CHBr₂) group at position 2. The dibromomethyl group introduces significant steric bulk and electronic effects, making this compound distinct from simpler mono- or di-substituted bromobenzenes. Potential applications include its use as an intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for flame retardants or pharmaceuticals .

Properties

CAS No. |

35849-08-2 |

|---|---|

Molecular Formula |

C7H5Br3 |

Molecular Weight |

328.83 g/mol |

IUPAC Name |

1-bromo-2-(dibromomethyl)benzene |

InChI |

InChI=1S/C7H5Br3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H |

InChI Key |

KBJARULSOXOOQE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(Br)Br)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(Br)Br)Br |

Other CAS No. |

35849-08-2 |

Origin of Product |

United States |

Scientific Research Applications

Applications

Benzene, 1-bromo-2-(dibromomethyl)- has several notable applications:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its multiple bromine substituents enhance reactivity in electrophilic aromatic substitution reactions, enabling further transformations.

Key Reactions:

- Reacts with nucleophiles to form new derivatives.

- Can undergo dehydrobromination to yield alkenes under specific conditions.

Material Science

Benzene derivatives with multiple bromine substituents are utilized in the development of polymers and advanced materials. Their unique properties allow for modifications that enhance material performance.

Example:

- Used in the synthesis of polymers that exhibit enhanced flame retardancy due to the presence of halogen atoms.

Pharmaceutical Applications

The compound is explored for its potential use in pharmaceutical chemistry. Brominated compounds often exhibit unique biological activities and can serve as precursors for drug development.

Case Study:

- Investigated for its role in synthesizing new antibiotic agents by modifying the dibromomethyl group to improve bioactivity .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Benzene, 1-bromo-2-(dibromomethyl)- | Two bromine substituents | High reactivity due to multiple halogens |

| 1-Bromo-4-(dibromomethyl)benzene | Para position bromination | Used in polymer synthesis |

| 4-Bromotoluene | One bromo and one methyl group | Less reactive than dibrominated counterparts |

| 1-Bromo-3-(dibromomethyl)benzene | Similar structure but different positioning | Affects electronic distribution and reactivity |

Case Study 1: Crystal Structure Analysis

A study focused on determining the crystal structure of dibromomethyl-substituted benzene derivatives revealed significant insights into molecular packing and interactions. The findings highlighted the importance of Br-Br contacts and C-H-Br hydrogen bonds in stabilizing crystal structures .

Case Study 2: Synthesis of New Compounds

Research demonstrated the successful synthesis of novel compounds from Benzene, 1-bromo-2-(dibromomethyl)- through reactions with azobisisobutyronitrile. This process yielded new dibrominated derivatives that could be further utilized in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 1-bromo-2-(dibromomethyl)benzene and structurally related brominated benzene derivatives:

Key Structural and Functional Differences

Reactivity :

- The dibromomethyl group in 1-bromo-2-(dibromomethyl)benzene enhances electrophilicity compared to methyl or isopropyl substituents, favoring nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions .

- In contrast, 1-bromo-2-methylbenzene undergoes slower NAS due to the electron-donating methyl group, which deactivates the ring .

This contrasts with 1-bromo-2-(phenylselenyl)benzene, where the -SePh group facilitates π-stacking interactions without significant steric interference .

Thermal Stability :

- Brominated compounds with bulky substituents (e.g., -CHBr₂) may exhibit lower thermal stability compared to simpler derivatives like 1-bromo-2-methylbenzene , which is stable as a liquid at room temperature .

Synthetic Utility :

- 1-Bromo-2-(dibromomethyl)benzene could serve as a versatile bromination agent or precursor for polymers, whereas 1-bromo-2-isopropylbenzene is more suited for constructing branched hydrocarbons in pharmaceuticals .

Research Findings and Data

Crystallographic Insights

- The dibromomethyl group would likely disrupt such interactions due to steric bulk, leading to alternative packing arrangements.

Spectroscopic Data

- NMR spectra would show distinct splitting patterns for the dibromomethyl protons (δ ~5.0–6.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm), differing from the sharp singlet of 1-bromo-2-methylbenzene ’s methyl group (δ ~2.5 ppm) .

Q & A

Q. What established synthetic routes are available for preparing Benzene, 1-bromo-2-(dibromomethyl)-, and what reaction conditions critically influence yield?

A common method involves coupling reactions using precursors like 1,4-bis(dibromomethyl)benzene or tetrabromoethane, followed by deprotection steps to remove ester groups. For example, ethyl 4-carboxypyrazole can be coupled with dibromomethylbenzene derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃. Reaction yields depend on stoichiometric control of brominated intermediates, reaction temperature (typically 80–120°C), and purification via column chromatography .

Key Conditions Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher yields at controlled exothermic conditions |

| Solvent | Anhydrous DMF/THF | Prevents hydrolysis of intermediates |

| Catalyst | K₂CO₃ or NaH | Facilitates deprotonation and coupling |

| Purification | Silica gel chromatography | Removes unreacted brominated byproducts |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C-NMR : Resolves aromatic proton environments and confirms bromine substitution patterns. Quadrupolar broadening from bromine may require higher magnetic field strengths (≥400 MHz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for verifying molecular weight (e.g., C₇H₅Br₃: ~327 g/mol) .

- IR Spectroscopy : Detects C-Br stretching vibrations (~550–650 cm⁻¹) and aromatic C-H bends .

Advanced Questions

Q. How can contradictory NMR data arising from bromine’s quadrupolar effects be resolved?

Quadrupolar relaxation from bromine (I = 3/2) broadens NMR signals, complicating integration. Mitigation strategies include:

- Using deuterated solvents to reduce solvent proton interference.

- Employing 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks.

- Complementing with X-ray crystallography for unambiguous structural confirmation .

Q. What strategies optimize the compound’s stability during storage, particularly against debromination?

- Storage Conditions : Under inert atmosphere (Ar/N₂) at –20°C to slow radical-mediated debromination.

- Light Avoidance : Amber glass vials prevent UV-induced degradation.

- Stabilizers : Addition of radical scavengers (e.g., BHT) at 0.1–1% w/w .

Q. How does the dibromomethyl group’s electronic influence affect the benzene ring’s reactivity in cross-coupling reactions?

The dibromomethyl group is strongly electron-withdrawing (-I effect), polarizing the ring and directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, this enhances oxidative addition with Pd(0) catalysts. However, steric hindrance from bromine may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

Q. How can crystallization experiments for X-ray diffraction analysis be designed, considering bromine’s high electron density?

- Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain well-ordered crystals.

- Data Collection : Optimize X-ray wavelength (Mo-Kα, λ = 0.7107 Å) to enhance bromine signal-to-noise.

- Refinement : SHELXL software (via charge-flipping algorithms) resolves heavy-atom positions, even with twinning or disordered solvent .

Methodological Applications

Q. What are the primary applications of this compound in materials science research?

- MOF Synthesis : Acts as a precursor for flexible tetrapyrazole carboxylate linkers, enabling porous framework designs .

- Polymer Modification : Introduces bromine sites for post-polymerization functionalization (e.g., atom-transfer radical polymerization) .

Example Application Table

| Application | Methodology | Outcome |

|---|---|---|

| MOF Linker Synthesis | Coupling with ethyl 4-carboxypyrazole | High-porosity frameworks with tunable pore sizes |

| Polymer Brushes | ATRP initiator functionalization | Controlled molecular weight distributions |

Data Contradiction Analysis

Q. How should researchers address discrepancies in mass spectrometry data when characterizing brominated intermediates?

- Isotopic Pattern Analysis : Natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) creates distinct isotopic clusters. Deviations may indicate impurities or fragmentation.

- High-Resolution Validation : HRMS (error < 5 ppm) differentiates between [M+H]⁺ and fragment ions.

- Complementary Techniques : Pair with elemental analysis (C/H/Br %) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.